methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate
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Overview
Description
Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in a variety of natural products and pharmaceuticals This particular compound features a fused benzene and pyrrole ring system, which is characteristic of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cyclization reactions, which offer high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Bartoli reaction, which uses Grignard reagents for the synthesis of indoles with minimal substitution . The choice of method depends on the desired purity, yield, and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting cellular processes. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, important in protein synthesis.
Uniqueness: Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its oxo and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(2-oxobenzo[cd]indol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-12(16)8-15-11-7-3-5-9-4-2-6-10(13(9)11)14(15)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXAHJNZARHWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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